Nonafluoropentane

Description

BenchChem offers high-quality Nonafluoropentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonafluoropentane including the price, delivery time, and more detailed information at info@benchchem.com.

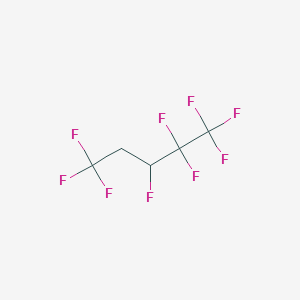

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,5,5,5-nonafluoropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F9/c6-2(1-3(7,8)9)4(10,11)5(12,13)14/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOQEDLJVNKDMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physicochemical properties of nonafluoropentane?

Physicochemical Properties of Nonafluoropentane ( ) and Fluorinated Pentane Analogs

Executive Summary: The Fluorinated Pentane Spectrum

In pharmaceutical applications, "nonafluoropentane" specifically refers to the hydrofluorocarbon (HFC) 1,1,1,2,2,3,3,4,4-nonafluoropentane (

This guide characterizes

Key Distinction Table

| Common Name | Chemical Formula | CAS Number | Primary Role in Pharma |

| Nonafluoropentane | 158118-01-5 | Intermediate, Specialized Solvent | |

| Decafluoropentane | 138495-42-8 | Carrier Fluid, Cleaning Solvent (Vertrel XF) | |

| Perfluoropentane | 678-26-2 | Microbubble Contrast Agents, Oxygen Delivery |

Physicochemical Profile

Thermodynamic & Transport Properties

The utility of nonafluoropentane lies in its boiling point proximity to human body temperature (

Comparative Properties Table

| Property | Nonafluoropentane ( | Decafluoropentane ( | Perfluoropentane ( |

| Molecular Weight ( g/mol ) | 234.06 | 252.05 | 288.04 |

| Boiling Point ( | ~33.4 | 55.0 | 29.2 |

| Density (g/mL @ 25 | ~1.48 | 1.58 | 1.63 |

| Vapor Pressure (kPa @ 25 | ~65-70 (Est.) | 29.7 | 85.3 |

| Surface Tension (dyn/cm) | ~13-15 | 14.1 | 9.5 |

| Water Solubility (ppm) | < 100 | 140 | < 10 |

| Ozone Depletion Potential | 0 | 0 | 0 |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Analyst Note: The boiling point of Nonafluoropentane (33.4

) is critical.[1] Unlike Decafluoropentane (liquid at body temp) or Perfluoropentane (gas at body temp), Nonafluoropentane sits on the threshold.[2][1] This makes it uniquely stable at room temperature but easily vaporized upon physiological heating or acoustic actuation.[2][1]

Solubility and Material Compatibility

Fluorinated pentanes are lipophobic and hydrophobic .[2][1] They do not dissolve standard small molecule drugs directly.[2][1] They require:

Compatibility Protocol:

Applications in Drug Development[1][2][4]

Phase-Change Nanodroplets (ADV Agents)

Nonafluoropentane and Perfluoropentane are encapsulated in lipid or polymer shells to form nanodroplets.[2][1] Upon exposure to ultrasound (Acoustic Droplet Vaporization - ADV), the liquid core vaporizes, expanding into a microbubble for ultrasound imaging or mechanical clot lysis.[2][1]

Why Nonafluoropentane?

-

Stability:

(BPngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Trigger Threshold: Requires slightly higher acoustic energy to vaporize, offering better resistance to spontaneous vaporization in the bloodstream.[2][1]

Carrier Fluids for Particle Engineering

In spray drying or crystal engineering, Decafluoropentane and Nonafluoropentane act as "anti-solvents" or carrier fluids.[2][1] Their low surface tension allows them to penetrate porous structures without dissolving the active pharmaceutical ingredient (API).[2][1]

Visualization: Selection Logic & Mechanism[1][2][5]

Solvent Selection Decision Tree

This logic flow guides the selection of the correct fluorinated pentane based on the thermal requirement of the application.[2][1]

Figure 1: Decision matrix for selecting fluorinated pentanes based on thermodynamic thresholds.

Experimental Protocols

Protocol: Preparation of Nonafluoropentane Nanodroplets

Objective: Create stable, acoustic-sensitive nanodroplets for targeted drug delivery.[2][1]

Materials:

-

Nonafluoropentane (

, >98% purity).[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Methodology:

-

Lipid Film Formation: Dissolve lipids in chloroform, evaporate under nitrogen stream to form a thin film.[2][1] Hydrate with PBS to 2 mg/mL.[2][1]

-

Pre-Cooling: Cool the lipid suspension to

(well below the -

Emulsification:

-

Add liquid Nonafluoropentane (2% v/v) to the cold lipid suspension.[2][1]

-

Critical Step: Sonicate using a tip sonicator at 20 kHz for 30 seconds (pulsed) while keeping the vial in an ice bath.

-

Reasoning: The ice bath prevents premature vaporization of the NFP during the high-energy emulsification process.[2][1]

-

-

Sizing: Extrude through 200 nm polycarbonate filters (optional) or centrifuge to isolate the nano-fraction.

-

Validation: Measure size using Dynamic Light Scattering (DLS). Expect Z-average ~200-300 nm.[2][1]

Protocol: Solubility Screening (Fluorinated Phase)

Objective: Determine if a new NCE (New Chemical Entity) can be carried by fluorinated solvents.[2][1]

References

-

PubChem. (2025).[2][1] 1,1,1,2,2,3,3,4,4-Nonafluoropentane Compound Summary. National Library of Medicine.[2][1] [Link]

-

Chemours. (2016).[2][1] Vertrel™ XF (Decafluoropentane) Technical Information. The Chemours Company.[2][1] [Link]

-

National Institutes of Health. (2023). Semifluorinated Alkanes as New Drug Carriers. PubMed Central.[2][1] [Link]

Sources

- 1. PL176116B1 - Contrasting agent for ultrasonography and method of producing contrasting agent for ultrasonography - Google Patents [patents.google.com]

- 2. 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane | C7H4F12O | CID 2782579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. norman-network.com [norman-network.com]

Nonafluoropentane chemical structure and CAS number

Technical Guide: Nonafluoropentane ( ) in Drug Development[1][2][3]

Executive Summary

Nonafluoropentane (

Critical Disambiguation:

-

Target Molecule: 1,1,1,2,2,3,3,4,4-Nonafluoropentane (F4H1).[1][2][3] Used in pharmaceutical research.[1][2][3]

-

Common Confusion: Methyl nonafluorobutyl ether (

, HFE-7100).[1][2][3] An industrial cleaning solvent often chemically mislabeled in trade literature.[1][2][3] -

Related Compound: Decafluoropentane (

, Vertrel XF).[1][2][3] A solvent and carrier fluid.[1][2][3][4][5]

Chemical Identity & Structure

The molecule consists of a perfluorobutyl tail attached to a methyl group.[1][2][3] This specific isomer is often denoted as F4H1 in pharmaceutical literature (4 fluorinated carbons, 1 hydrocarbon carbon).[1][2][3]

Chemical Data Table

| Parameter | Specification |

| Chemical Name | 1,1,1,2,2,3,3,4,4-Nonafluoropentane |

| Common Abbreviation | F4H1 |

| CAS Number | 158118-01-5 |

| Molecular Formula | |

| Molecular Weight | 234.06 g/mol |

| SMILES | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C |

| Chemical Class | Hydrofluorocarbon (HFC); Semifluorinated Alkane (SFA) |

Structural Visualization

The following diagram illustrates the diblock nature of F4H1, highlighting the segregation between the fluorophilic

Figure 1: Structural representation of 1,1,1,2,2,3,3,4,4-nonafluoropentane (F4H1).[1][2][3] The dashed red line indicates the junction between the fluorinated and hydrocarbon blocks, which imparts amphiphilic properties.[1][2][3]

Physicochemical Properties & Mechanism[1][2][3][6]

As a Senior Application Scientist, it is crucial to understand why this molecule is selected for drug delivery. Its properties bridge the gap between aqueous saline and viscous oils.[1][2][3]

| Property | Value (Approximate) | Relevance to Drug Development |

| Appearance | Clear, colorless liquid | Suitable for optical/ophthalmic applications.[2][3] |

| Density | ~1.4 – 1.5 g/mL | High density allows the fluid to sink in water (e.g., in vitreous tamponades).[1][2][3] |

| Surface Tension | ~15–20 mN/m | Extremely low; ensures rapid spreading over the corneal surface without blinking.[1][2][3] |

| Refractive Index | ~1.29 – 1.30 | Close to water (1.33), minimizing visual distortion in eye drops.[1][2][3] |

| Solubility | Amphiphilic | Dissolves lipophilic drugs (e.g., cyclosporine) that are insoluble in water.[1][2][3] |

| Water Content | 0% (Non-aqueous) | Prevents hydrolysis of water-sensitive APIs; bacteriostatic (no preservatives needed).[1][2][3] |

Mechanism of Action: The "EyeSol" Principle

In ophthalmic applications (e.g., dry eye disease), F4H1 and its homologs (F4H5, F6H8) function via a unique mechanism:[1][2][3]

-

Solubilization: The hydrocarbon segment (

) interacts with lipophilic drug molecules.[1][2][3] -

Spreading: The fluorinated segment (

) reduces surface tension, allowing a micro-drop (~10 µL) to cover the entire eye surface.[1][2][3] -

Retention: Unlike water, which triggers the blink reflex and drains via the nasolacrimal duct, SFAs have a longer residence time due to their non-irritating nature and lack of pH/osmolarity constraints.[1][2][3]

Experimental Protocol: SFA-Based Formulation

Objective: To formulate a preservative-free, water-free ophthalmic solution using Nonafluoropentane (F4H1) as a vehicle for a lipophilic API (e.g., Cyclosporine A).[1][2][3]

Safety Note: Perform all steps in a laminar flow hood. SFAs are volatile; keep containers sealed when not in use.[1][2][3]

Workflow Diagram

Figure 2: Manufacturing workflow for SFA-based ophthalmic solutions. Note the material compatibility requirement (PTFE/Glass).[1][2]

Step-by-Step Methodology

-

Material Preparation:

-

Dissolution:

-

Sterile Filtration:

-

Filling & Packaging:

Safety & Toxicology

Nonafluoropentane (F4H1) and related SFAs are chemically and physiologically inert.[1][2][3]

-

Metabolism: They are not metabolized by the human body.[1][2][3] They are excreted unchanged, primarily via exhalation due to their volatility.[1][2][3]

-

Ocular Tolerance: Clinical studies on SFA-based eye drops (e.g., Novaliq's EyeSol platform) demonstrate excellent tolerability with no burning or stinging, as they do not interact with corneal nociceptors (which respond to pH/osmolarity in aqueous solutions).[1][2][3]

-

Systemic Toxicity: Extremely low.[1][2][3][4][5] SFAs are related to perfluorocarbons used in liquid ventilation and blood substitutes.[1][2][3]

References

-

PubChem. (2025).[1][2][3][6] 1,1,1,2,2,3,3,4,4-Nonafluoropentane (Compound).[1][2][3][6] National Library of Medicine.[1][2][3] Available at: [Link][1][2][3][6]

-

Novaliq GmbH. (2024).[1][2][3] EyeSol® Technology: Water-free Ophthalmic Delivery.[1][2][3] Available at: [Link][1][2][3]

-

Journal of Chemical & Engineering Data. (2018). Density and Thermodynamic Properties of Hydrofluoroethers.[1][2][3] (Contextual reference for F4H1 vs HFE-7100 distinction). Available at: [Link][1][2][3]

-

LookChem. (2025).[1][2][3] CAS 158118-01-5 Datasheet.[1][2][3] Available at: [Link][1][2][3][7]

-

Scientific Reports. (2020). Semifluorinated alkanes as a new class of excipients for ophthalmic drug delivery.[1][2][3] (General grounding on SFA mechanism). Available at: [Link][1][2][3]

Sources

- 1. scribd.com [scribd.com]

- 2. 1,1,1,2,2,3,4,5,5,5-Decafluoropentane | C5H2F10 | CID 86240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane | C7H4F12O | CID 2782579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. finntech.ch [finntech.ch]

- 5. Promosolv 70ES Precision Cleaning and Flux Removal Solvent [onboardsolutions.com.au]

- 6. 1,1,1,2,2,3,3,4,4-Nonafluoroheptane | C7H7F9 | CID 19091137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Nonafluoropentane material safety data sheet (MSDS) for laboratory use

A Comprehensive Laboratory Safety Guide for Nonafluoropentane

This guide provides an in-depth examination of the material safety data and handling protocols for nonafluoropentane (perfluoropentane), specifically tailored for its use in advanced laboratory settings. Moving beyond a simple recitation of safety data sheet (SDS) points, this document synthesizes technical data with field-proven insights to equip researchers, scientists, and drug development professionals with the knowledge to handle this chemical with confidence and precision. We will explore the causality behind safety protocols, establish self-validating experimental systems, and ground our recommendations in authoritative sources.

Section 1: Core Hazard Profile and Risk Assessment

Nonafluoropentane is a perfluorinated compound valued in laboratory settings for its unique properties, including high density, low surface tension, and chemical inertness. However, its safe implementation hinges on a thorough understanding of its hazard profile.

Globally Harmonized System (GHS) Classification

The foundation of chemical safety is the GHS classification, which standardizes hazard communication.[1][2] The classification for nonafluoropentane dictates the necessary handling precautions and emergency responses.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement (H-phrase) |

| Skin Irritation | 2 | Warning | H315: Causes skin irritation.[3] | |

| Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[3] | |

| Specific target organ toxicity, single exposure | 3 | Warning | H335: May cause respiratory irritation.[4] |

Precautionary Statements (P-phrases) are crucial for risk mitigation:

-

Prevention: P261 (Avoid breathing vapours/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[3]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P319 (Get medical help if you feel unwell).[3]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[3]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]

Primary Routes of Exposure and Toxicological Insights

Understanding the "how" and "why" of exposure is critical for developing effective safety protocols.

-

Inhalation: As a low-boiling-point substance, nonafluoropentane can readily vaporize, leading to significant vapor concentrations in poorly ventilated areas.[5] Inhalation can cause respiratory tract irritation.[4]

-

Dermal (Skin) Contact: Direct contact can cause skin irritation.[3][4] The defatting nature of many fluorinated solvents can lead to dryness, redness, and dermatitis with prolonged exposure.

-

Ocular (Eye) Contact: Vapors and splashes pose a significant risk, causing serious eye irritation.[3][4] Prompt and thorough irrigation is essential to prevent injury.

-

Ingestion: While less common in a laboratory setting, ingestion may cause gastrointestinal irritation.[4]

Experimental Risk Assessment Workflow

Before any new protocol involving nonafluoropentane is initiated, a systematic risk assessment must be performed. This workflow ensures that all potential hazards are identified and controlled.

Caption: Risk assessment workflow for new experiments.

Section 2: Proactive Safety Measures: Controls and PPE

A foundational principle of laboratory safety is the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction. Personal Protective Equipment (PPE), while essential, is the final line of defense.

Engineering and Administrative Controls

-

Engineering Controls: The primary method for controlling inhalation exposure is through robust ventilation. All work with nonafluoropentane, especially decanting or heating, must be conducted inside a certified chemical fume hood or with local exhaust ventilation.[4] This is a non-negotiable aspect of a self-validating safety system.

-

Administrative Controls: These are the procedures that govern how work is performed.

-

Standard Operating Procedures (SOPs): Detailed, lab-specific SOPs for handling, storage, and waste disposal are mandatory.[6]

-

Designated Areas: Clearly mark areas where nonafluoropentane is stored and used.

-

Training: All personnel must receive documented training on the specific hazards and handling procedures for this chemical before beginning work.[6]

-

Personal Protective Equipment (PPE)

The appropriate PPE provides a critical barrier against direct exposure.[7] Selection must be based on the specific task being performed.

| Task | Hand Protection | Eye/Face Protection | Body Protection |

| Routine Handling / Weighing | Nitrile or Neoprene Gloves | ANSI Z87.1-compliant safety glasses with side shields | Standard lab coat |

| Transfer / Pouring | Double-gloving (Nitrile) or chemical-resistant gloves | Chemical splash goggles | Chemical-resistant apron over lab coat |

| Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Face shield worn over chemical splash goggles | Chemical-resistant suit or apron |

Causality Behind PPE Choices:

-

Gloves: Standard nitrile gloves offer splash protection for short-duration tasks, but for prolonged contact or immersion, a more robust material is necessary. Always check the manufacturer's glove compatibility charts.

-

Eye Protection: Goggles are mandated over safety glasses when there is a risk of splashing because they form a seal around the eyes, preventing liquid from entering.[8] A face shield provides an additional layer of protection for the entire face.[8]

Section 3: Protocols for Handling, Storage, and Disposal

Meticulous adherence to established protocols is essential for preventing accidents and ensuring regulatory compliance.

Safe Handling and Transfer Protocol

-

Preparation: Don the appropriate PPE as outlined in Section 2.2. Ensure the chemical fume hood sash is at the proper working height.

-

Container Inspection: Before use, inspect the nonafluoropentane container for any signs of damage or bulging.[5] As a low-boiling substance, sealed containers can build pressure.

-

Venting: If pressure is suspected, vent the container slowly by carefully loosening the cap in the fume hood.[5]

-

Transfer: Use a stable funnel or pump system to transfer the liquid. Pour slowly to minimize splashing and vapor generation.

-

Sealing: Promptly and securely seal both the source and receiving containers.

-

Cleanup: Wipe down any external contamination on the containers and the work surface before removing PPE.

Storage Requirements

Improper storage is a common source of laboratory incidents.

| Parameter | Requirement | Rationale |

| Location | A cool, dry, well-ventilated area away from direct sunlight and heat sources.[9] | Prevents pressure buildup and degradation of the chemical. |

| Temperature | Store at 2-8°C where recommended.[5] | Minimizes vaporization and pressure buildup in the container. |

| Container | Keep in the original, clearly labeled container, tightly closed.[3] | Prevents leaks, contamination, and misidentification. |

| Segregation | Store away from incompatible materials. While nonafluoropentane is relatively inert, general best practice is to segregate chemicals by hazard class.[9] | Prevents accidental mixing and hazardous reactions. |

Waste Disposal

Chemical waste disposal is strictly regulated.[10]

-

Waste Collection: Collect all waste nonafluoropentane and materials contaminated with it (e.g., absorbent pads, gloves) in a dedicated, labeled, and leak-proof container.[5][11]

-

Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list "Nonafluoropentane" as a primary constituent.

-

Storage: Store the waste container in a designated satellite accumulation area, following the same storage guidelines as the pure chemical.

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[11] Never pour nonafluoropentane down the drain.[11][12]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an incident. All laboratory personnel must be familiar with these procedures.

Spill Response

The response to a spill depends entirely on its scale.[13] The following decision tree provides a logical framework for action.

Caption: Spill response decision tree.

Minor Spill Cleanup Protocol (Less than 1 Liter, contained in a fume hood):

-

Alert: Announce the spill to others in the immediate area.[13]

-

Control: Ensure ventilation is active.

-

PPE: Don appropriate PPE, including chemical splash goggles, a lab coat, and chemical-resistant gloves.

-

Containment: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[4][5] Work from the outside in.

-

Absorption: Gently apply absorbent material over the entire spill.

-

Collection: Once absorbed, carefully scoop the material into a designated hazardous waste container.

-

Decontamination: Wipe the spill area with a suitable solvent (if applicable) and then with soap and water.

-

Disposal: Seal and label the waste container and manage it as hazardous waste.

-

Report: Report the incident to your laboratory supervisor.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.[14]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing.[4] Flush the affected skin with plenty of soap and water for at least 15 minutes.[4][15] Seek medical attention if irritation develops or persists. |

| Inhalation | Move the affected person to fresh air immediately.[3][4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. [4] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention. |

References

-

Cole-Parmer. Material Safety Data Sheet - 2H,3H-Decafluoropentane. [Link]

-

University of Toronto Scarborough. Chemical Handling and Storage. [Link]

-

Zion Work. What Is Non-Respiratory PPE and When Is It Used?. [Link]

-

PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]

-

Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste. [Link]

-

NY Creates. Standard Operating Procedure for Chemical Handling and Storage. [Link]

-

Wikipedia. GHS hazard statements. [Link]

-

American Chemical Society. First aid for a unique acid, HF: A sequel. [Link]

-

Columbia University. Safe Handling and Disposal of Antineoplastic and Other Drugs. [Link]

-

Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

-

U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

-

University of Washington. Laboratory Chemical Safety Plan. [Link]

-

Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. [Link]

-

University of Pittsburgh. Chemotherapeutic-Antineoplastic Waste Disposal. [Link]

-

University of Illinois Urbana-Champaign. Chemical Hazard Classification (GHS). [Link]

-

PubChem. GHS Classification Summary (Rev.9, 2021). [Link]

Sources

- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. ehs.stanford.edu [ehs.stanford.edu]

- 7. hsa.ie [hsa.ie]

- 8. workwearsolutions.net [workwearsolutions.net]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

- 10. web.uri.edu [web.uri.edu]

- 11. safety.pitt.edu [safety.pitt.edu]

- 12. sfasu.edu [sfasu.edu]

- 13. Spill Cleanup Procedure | Environment, Health and Safety [ehs.cornell.edu]

- 14. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

The Environmental Persistence and Atmospheric Fate of Nonafluoropentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonafluoropentane (C₅H₂F₁₀), specifically the hydrofluorocarbon HFC-43-10mee (1,1,1,2,2,3,4,5,5,5-decafluoropentane), is a compound utilized in specialized applications such as a cleaning agent, carrier fluid, and aerosol solvent.[1] Its utility is predicated on its unique physicochemical properties, including a lack of ozone depletion potential.[1] However, its impact as a greenhouse gas and its persistence in the atmosphere are critical considerations for its environmental profile. This technical guide provides an in-depth analysis of the environmental fate and atmospheric lifetime of nonafluoropentane, focusing on its primary degradation pathways and key environmental metrics. The dominant atmospheric sink for HFC-43-10mee is reaction with the hydroxyl radical (OH), which dictates its atmospheric lifetime. This guide will detail the kinetics of this reaction, the resulting atmospheric lifetime, and the compound's Global Warming Potential (GWP), providing a comprehensive overview for researchers and professionals in relevant fields.

Introduction to Nonafluoropentane (HFC-43-10mee)

Nonafluoropentane is a fluorinated organic molecule with the chemical formula C₅H₂F₁₀. Due to the presence of hydrogen atoms, it is classified as a hydrofluorocarbon (HFC). Unlike fully fluorinated hydrocarbons (perfluorocarbons or PFCs), the C-H bonds in HFCs are susceptible to attack by atmospheric oxidants, leading to their eventual degradation. This characteristic is a critical determinant of their atmospheric lifetime and, consequently, their environmental impact. HFC-43-10mee has been identified as a replacement for ozone-depleting substances like chlorofluorocarbons (CFCs) in various industrial applications.[1]

Atmospheric Degradation: The Central Role of the Hydroxyl Radical

The primary mechanism for the removal of nonafluoropentane from the troposphere is its reaction with the hydroxyl radical (OH). This highly reactive species, often referred to as the "detergent of the atmosphere," initiates the oxidation of a vast array of volatile organic compounds.

The reaction proceeds via hydrogen abstraction from the nonafluoropentane molecule:

CF₃CHFCHFCF₂CF₃ + OH → C₅HF₁₀• + H₂O

This initial step is the rate-determining step for the atmospheric degradation of HFC-43-10mee. The subsequent reactions of the resulting fluoroalkyl radical (C₅HF₁₀•) are complex and lead to the formation of various degradation products.

Reaction Rate Constant

The rate constant for the reaction between HFC-43-10mee and the OH radical is a critical parameter for determining its atmospheric lifetime. A study by Kwok and Atkinson provides an estimated hydroxyl radical reaction rate constant for nonafluoropentane.[1]

| Parameter | Value | Temperature (K) | Source |

| k(OH + CF₃CHFCHFCF₂CF₃) | 3.40 x 10⁻¹⁵ cm³/molecule·s | 298 (25 °C) | Kwok & Atkinson (1994)[1] |

This rate constant serves as the foundation for calculating the atmospheric lifetime of the compound.

Atmospheric Lifetime

The atmospheric lifetime (τ) of a compound is a measure of the average time it remains in the atmosphere before being removed. For HFCs, the lifetime is primarily determined by the rate of its reaction with the OH radical. It can be calculated using the following equation:

τ = 1 / (k * [OH])

where:

-

τ is the atmospheric lifetime

-

k is the rate constant for the reaction with OH

-

[OH] is the global average concentration of the hydroxyl radical

Based on its reaction rate with the OH radical, the atmospheric lifetime of HFC-43-10mee has been estimated.

| Atmospheric Lifetime | Source |

| ~18 years | Theoretical study[2] |

| 16.1 years | Montzka et al. (2011)[3] |

These values indicate that nonafluoropentane is a persistent atmospheric compound, remaining in the environment for a considerable period.

Environmental Impact Assessment

Ozone Depletion Potential (ODP)

Nonafluoropentane does not contain chlorine or bromine atoms, which are the primary catalysts for stratospheric ozone depletion. Therefore, its Ozone Depletion Potential (ODP) is considered to be zero.[1]

Global Warming Potential (GWP)

Despite its zero ODP, nonafluoropentane is a potent greenhouse gas. Its Global Warming Potential (GWP) is a measure of its ability to trap heat in the atmosphere relative to carbon dioxide (CO₂) over a specific time horizon, typically 100 years. The GWP is influenced by the compound's infrared absorption characteristics and its atmospheric lifetime.

Multiple sources have reported the 100-year GWP for HFC-43-10mee:

| GWP (100-year) | Source |

| 1640 | U.S. EPA[1] |

| 1660 | Arnold et al. (2014)[4] |

This high GWP underscores the importance of controlling emissions of nonafluoropentane to mitigate its contribution to climate change.

Experimental and Computational Methodologies

The determination of the environmental fate and atmospheric lifetime of compounds like nonafluoropentane relies on a combination of laboratory experiments and computational modeling.

Determination of OH Reaction Rate Constants

A common experimental technique for measuring the rate constant of an OH reaction is the relative rate method . In this approach, the decay of the target compound is monitored relative to a reference compound with a well-known OH rate constant in a reaction chamber.

Experimental Workflow: Relative Rate Method

Caption: Workflow for determining the OH rate constant using the relative rate method.

Computational Chemistry Approaches

Theoretical calculations, such as those employing Transition State Theory , can also be used to estimate reaction rate coefficients.[2] These computational methods model the potential energy surface of the reaction and can provide valuable insights into the reaction mechanism and kinetics, especially for compounds where experimental data is scarce.

Atmospheric Degradation Pathway of Nonafluoropentane

The initial reaction with the OH radical is the first step in a complex degradation cascade. The resulting fluoroalkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (C₅HF₁₀O₂•). The fate of this peroxy radical involves reactions with nitric oxide (NO) and other atmospheric species, leading to the formation of a variety of oxygenated, and ultimately smaller, degradation products.

Atmospheric Degradation Pathway of Nonafluoropentane

Caption: Simplified atmospheric degradation pathway of nonafluoropentane.

Conclusion

Nonafluoropentane (HFC-43-10mee) is a persistent atmospheric compound with a significant Global Warming Potential. Its environmental fate is primarily governed by its slow reaction with the hydroxyl radical in the troposphere, leading to an atmospheric lifetime on the order of 16 to 18 years. While it does not contribute to ozone depletion, its high GWP necessitates careful management of its emissions. This technical guide has synthesized the available data on the atmospheric chemistry of nonafluoropentane to provide a comprehensive resource for researchers and professionals. A thorough understanding of its environmental properties is essential for informed decision-making regarding its use and for the development of environmentally benign alternatives.

References

-

Arnold, T., et al. (2014). HFC-43-10mee atmospheric abundances and global emission estimates. Geophysical Research Letters, 41, 2228-2235. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78531, 1,1,1,2,2,3,4,5,5,5-Decafluoropentane. [Link]

-

Bravo, I., et al. (2010). Atmospheric chemistry of C4F9OC2H5 (HFE-7200), C4F9OCH3 (HFE-7100), C3F7OCH3 (HFE-7000) and C3F7CH2OH: temperature dependence of the kinetics of their reactions with OH radicals, atmospheric lifetimes and global warming potentials. Physical Chemistry Chemical Physics, 12(19), 5115-5125. [Link]

-

Chen, L., et al. (2010). HFC-43-10mee atmospheric abundances and global emission estimates. Geophysical Research Letters, 41(6), 2228-2235. [Link]

-

Montzka, S. A., et al. (2011). HFCs in the Atmosphere: Concentrations, Emissions, and Impacts. In Twenty-Fourth Meeting of the Parties to the Montreal Protocol on Substances that Deplete the Ozone Layer. [Link]

Sources

Methodological & Application

Application Note: Advanced Handling and Reaction Engineering with Nonafluoropentane (NFP) Derivatives

The following Application Note and Protocol guide synthesizes industry-standard methodologies for the handling and utilization of nonafluoropentane derivatives in chemical synthesis.

Note on Nomenclature: The term "Nonafluoropentane" is often used colloquially in two distinct contexts within drug development and research. It may refer to:

-

The Solvent: Often a shorthand for 1,1,1,2,2,3,4,5,5,5-Decafluoropentane (e.g., Vertrel™ XF) or similar hydrofluorocarbon (HFC) mixtures used as "green" replacements for CFCs/HCFCs.

-

The Reagent: Specifically Perfluoropentanoic Acid (Nonafluoropentanoic acid,

) or 1-Iodo-1H,1H-nonafluoropentane , used for fluorous tagging.

This guide addresses both, with a primary focus on the Solvent Application (Fluorous Biphasic Systems) and Reagent Application (Fluorous Tagging), distinguishing the safety protocols for each.

Introduction & Physicochemical Profile[1][2][3][4][5][6][7]

Fluorinated pentanes represent a critical class of "heavy" fluorous solvents and reagents. Unlike standard organic solvents (THF, DCM), these compounds exhibit lipophobicity and hydrophobicity , creating a third "fluorous" phase. This unique property allows for Fluorous Biphasic Catalysis (FBC) and facile product separation.

Key Chemical Entities

| Property | Decafluoropentane (Solvent) | Perfluoropentanoic Acid (Reagent) | 1-Iodo-1H,1H-nonafluoropentane (Tag) |

| Common Name | Vertrel™ XF, HFC-43-10mee | PFPeA, C5-Acid | Fluorous Tag C5-I |

| CAS No. | 138495-42-8 | 2706-90-3 | 2253-14-7 |

| Formula | |||

| Boiling Point | 55°C | 140°C | ~100-105°C |

| Density | 1.58 g/mL | 1.71 g/mL | ~2.0 g/mL |

| Primary Use | Reaction Medium, Extraction | Acid Catalyst, Surfactant | Fluorous Tagging of Substrates |

Core Directive: Safety & Handling (HSE)

CRITICAL WARNING: Perfluoropentanoic acid is a PFAS (Per- and Polyfluoroalkyl Substance). It is persistent in the environment. Strict containment is mandatory.[1]

-

Vapor Management: Decafluoropentane has a high vapor pressure. All transfers must occur within a certified fume hood.

-

Material Compatibility: NFP solvents can swell complex silicones and certain rubbers (Viton A). Use PTFE (Teflon) or Stainless Steel (304/316) for all wetted parts.

-

Thermal Stability: Do not heat NFP solvents above 150°C in the presence of strong bases (e.g., NaOH, KOH) to avoid dehydrofluorination, which generates toxic fluoro-olefins.

Application I: Fluorous Biphasic Catalysis (FBC)

Context: Using Decafluoropentane (Solvent) to recycle expensive fluorous-tagged catalysts (e.g., Fluorous Wilkinson's Catalyst).

Mechanistic Insight

In an FBC system, the reaction mixture consists of an organic solvent (e.g., Toluene) and the Fluorous Solvent (NFP).

-

At Ambient T: The two phases are immiscible.

-

At Elevated T: The system becomes homogeneous (monophasic), allowing the reaction to proceed with high kinetic efficiency.

-

Cooling: The phases separate. The product partitions into the organic phase; the catalyst remains in the fluorous phase.

Protocol 1: Setting Up a Fluorous Biphasic Reaction

Reagents:

-

Organic Substrate (dissolved in Toluene or THF).

-

Fluorous-Tagged Catalyst.

-

Solvent A: Toluene (Organic).

-

Solvent B: Decafluoropentane (Fluorous).

Step-by-Step Methodology:

-

Phase Ratio Optimization:

-

Prepare a 1:1 v/v mixture of Toluene and Decafluoropentane in a pressure-rated glass reactor (Ace Glass or similar).

-

Validation: Verify phase separation at 25°C. The bottom layer is the Fluorous phase (Density ~1.58).

-

-

Reaction Assembly:

-

Charge the Fluorous Phase with the tagged catalyst.

-

Charge the Organic Phase with the substrate.

-

Note: If the catalyst is not soluble at room temperature, this confirms high fluorous affinity.

-

-

Thermomorphic Activation:

-

Heat the mixture to 60-70°C .

-

Observation: The meniscus between phases should disappear, forming a single clear solution.

-

Perform the reaction under stirring (500 RPM).

-

-

Phase Separation & Extraction:

-

Cool the reaction to 0°C (ice bath) to accelerate phase separation.

-

Decantation: Syphon off the top layer (Organic/Product).

-

Wash: Add fresh Toluene to the bottom fluorous layer, stir briefly, settle, and remove the top layer again to maximize yield.

-

-

Recycling:

-

The bottom fluorous layer (containing the catalyst) is ready for the next cycle immediately.

-

Application II: Fluorous Solid-Phase Extraction (F-SPE)

Context: Using 1-Iodo-nonafluoropentane (Tag) to purify peptides or small molecules.

Protocol 2: Fluorous Tagging and Purification

Step-by-Step Methodology:

-

Tagging Reaction:

-

Crude Workup:

-

Evaporate DMF. Resuspend the crude mixture (Tagged Product + Untagged Impurities) in a standard organic solvent (MeOH/H2O 80:20).

-

-

Fluorous SPE Cartridge Loading:

-

Condition a Fluorous Silica Gel cartridge (e.g., FluoroFlash®) with MeOH/H2O.

-

Load the crude mixture.

-

-

Elution Strategy (The "Fluorophobic" Wash):

-

Elute with 80% MeOH / 20% H2O .

-

Result: Non-fluorous impurities elute. The Nonafluoropentyl-tagged product retains strongly on the fluorous silica.

-

-

Product Release (The "Fluorophilic" Wash):

-

Elute with 100% MeOH or THF .

-

Result: The tagged product elutes.

-

Cleavage: Remove the fluorous tag via standard deprotection (e.g., hydrogenation or acid hydrolysis depending on linker).

-

Visualizations

Diagram 1: Fluorous Biphasic Catalysis Workflow

This diagram illustrates the temperature-dependent phase behavior used to recycle catalysts.

Caption: Cycle of thermomorphic fluorous catalysis. Heating induces miscibility for reaction; cooling restores phase separation for purification.

Diagram 2: Solvent Selection Decision Tree

A logic guide for choosing the correct NFP derivative.

Caption: Decision matrix for selecting between solvent and reagent grades of fluorinated pentanes.

References

-

Chemours Company. (2023). Vertrel™ XF Specialty Fluid: Technical Information and Physical Properties. Retrieved from [Link][3]

- Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to Synthesis and Separations. Tetrahedron, 58(20), 3823-3825.

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 67814, Perfluorobutanesulfonyl fluoride (Related Nonafluoro- chemistry).[4] Retrieved from [Link]

-

U.S. EPA. (2023). PFAS Chemical Data and Safety: Perfluoropentanoic Acid (PFPeA). Retrieved from [Link]

Sources

Application Note: Methoxy-Nonafluorobutane (HFE-7100) as a Coolant for Laboratory Instrumentation

Executive Summary

In the domain of precision laboratory instrumentation—specifically low-temperature chillers, freeze dryers, and reaction vessel jackets—thermal stability is paramount. While traditional coolants like ethylene glycol/water mixtures are ubiquitous, they suffer from high viscosity at low temperatures and electrical conductivity risks.

This guide details the application of Methoxy-nonafluorobutane (

Critical Note on Nomenclature: While often termed "Nonafluoropentane" due to its nine fluorine atoms and five-carbon ether backbone, the precise chemical nomenclature is Methoxy-nonafluorobutane . This distinction is vital for procurement and chemical safety protocols.

Technical Justification: Why Switch from Glycol?

The Viscosity Challenge

In standard recirculating chillers, the efficiency of heat removal is governed by the Nusselt number (

Methoxy-nonafluorobutane maintains extremely low viscosity even at -80°C, ensuring turbulent flow and superior heat transfer coefficients in micro-channel heat exchangers found in modern analytical instruments (e.g., NMR probes, X-ray diffraction detectors).

Comparative Physical Properties[1]

| Property | Methoxy-nonafluorobutane (HFE-7100) | Water (DI) | Ethylene Glycol (50% aq) | Perfluoropentane ( |

| Boiling Point (°C) | 61 | 100 | 107 | 29 |

| Pour/Freezing Point (°C) | -135 | 0 | -37 | -125 |

| Density (g/cm³ @ 25°C) | 1.52 | 0.99 | 1.07 | 1.60 |

| Viscosity (cSt @ 25°C) | 0.38 | 0.89 | 3.5 | 0.42 |

| Dielectric Strength | > 25 kV (Insulating) | Conductive | Conductive | > 25 kV |

| Ozone Depletion (ODP) | 0.00 | 0.00 | 0.00 | 0.00 |

| Global Warming Potential | 297 | 0 | 0 | ~4000+ |

Key Insight: The boiling point of 61°C means HFE-7100 is liquid at room temperature but highly volatile. Systems must be semi-hermetic to prevent evaporative loss.

Material Compatibility & System Engineering

One of the most common failure modes when switching to fluorinated fluids is elastomer swelling . Because "like dissolves like," fluorinated fluids can absorb into fluorinated rubbers, causing seal failure.

Compatibility Matrix

| Material Class | Compatibility Status | Notes |

| Metals | Excellent | Compatible with SS316, Copper, Aluminum, Brass. |

| Hard Plastics | Good | ABS, Acrylic, Polycarbonate are generally safe. |

| Elastomers (Seals) | CRITICAL CHECK | See below. |

| Viton® (FKM) | ⚠️ Caution | Fluorinated rubber. May swell. Avoid for long-term immersion. |

| EPDM | ✅ Recommended | Non-fluorinated. Generally excellent resistance to HFEs.[1] |

| Silicone | ✅ Recommended | Generally compatible, but check specific grade. |

| Buna-N (Nitrile) | ✅ Recommended | Good compatibility.[1] |

Protocol: Retrofitting a Water/Glycol Chiller to HFE-7100

Objective: Safely convert a standard laboratory chiller loop from water-based coolant to Methoxy-nonafluorobutane without cross-contamination.

Phase 1: Preparation

-

Inspect Seals: Verify pump seals and O-rings are NOT Viton. If they are, replace with EPDM or PTFE-encapsulated seals.

-

Ventilation: Ensure the workspace is well-ventilated. While HFE-7100 has low toxicity (exposure limit ~750 ppm), it is a volatile organic compound.

Phase 2: The Flush Protocol (Visualized below)

Water and HFE-7100 are immiscible . HFE-7100 is much denser (1.52 g/cc) and will sink, while water floats. Any residual water will form a "cap" in the reservoir, potentially freezing at low temperatures and blocking flow.

Step-by-Step:

-

Drain: Gravity drain the existing glycol mixture completely.

-

IPA Flush: Fill the system with Isopropyl Alcohol (IPA). IPA is miscible with both water and HFE-7100, acting as a bridging solvent.

-

Circulate: Run the chiller (compressor OFF, pump ON) for 15 minutes to scavenge water from blind spots.

-

Nitrogen Purge: Drain the IPA. Blow dry nitrogen through the loop at 5-10 PSI for 30 minutes to evaporate residual alcohol.

-

Fill: Fill with Methoxy-nonafluorobutane.

-

Degas: Run the pump with the reservoir cap loose (or open) for 10 minutes. The low surface tension of the fluid allows trapped air to escape rapidly.

Workflow Diagram: Retrofit Logic

Caption: Logical workflow for retrofitting a standard chiller loop to fluorinated fluids, emphasizing the critical seal check and intermediate solvent flush.

Thermodynamic Loop Logic

Understanding how HFE-7100 behaves in a closed loop is vital for troubleshooting. Unlike water, it has a lower specific heat capacity (~1.18 J/g·K vs 4.18 for water). This means you must maintain a higher flow rate to remove the same amount of heat (

However, because the viscosity is so low, the pump works less hard, allowing for higher flow rates without exceeding pressure limits.

Caption: Thermodynamic cycle highlighting the necessity of high flow rates to compensate for the lower specific heat capacity of fluorinated fluids.

Supply Chain & Environmental Advisory

Important Industry Update (2025 Context): 3M has announced the discontinuation of PFAS manufacturing, which includes the Novec™ line, by the end of 2025.

-

Implication: Users of "3M Novec 7100" must transition to generic Methoxy-nonafluorobutane or alternative brands (e.g., chemically identical fluids from other specialty chemical manufacturers).

-

Action: Validate alternative suppliers of CAS #163702-07-6 / 163702-08-7 immediately. The protocols in this guide remain chemically valid for the generic molecule.

References

-

3M Company. (2005). Novec™ 7100 Engineered Fluid Product Information. Retrieved from

-

TMC Industries. (2023). TMC-7100 Physical Properties and Cross-Reference. Retrieved from

- Rausch, M. H., et al. (2015). "Thermodynamic properties of the hydrofluoroether HFE-7100.

-

Best Technology Inc. (2023). HFE 7100 Solvent & Heat Transfer Fluid Guide. Retrieved from

-

US EPA. (2023). PFAS Stewardship Program and Phase-outs. Retrieved from

Sources

Application Note: Nonafluoropentane as a High-Performance Heat-Transfer Medium in Laboratory Reactors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Precision Thermal Control

In chemical synthesis and drug development, precise and uniform temperature control is not merely a procedural detail—it is a critical parameter that dictates reaction kinetics, yield, and impurity profiles. Traditional heat-transfer media, such as silicone and hydrocarbon oils, have long been the standard for laboratory reactors. However, they present challenges including high viscosity at low temperatures, risk of fouling, flammability, and potential for messy cleanup.[1][2]

Nonafluoropentane, a hydrofluoroether (HFE), emerges as a superior alternative, offering a unique combination of thermal stability, chemical inertness, low toxicity, and favorable environmental properties.[3][4] This document provides a comprehensive guide to its application, detailing its properties, protocols for use, and a comparative analysis to empower researchers to optimize their experimental setups.

Core Principles: Why Nonafluoropentane Excels

Nonafluoropentane's efficacy as a heat-transfer fluid is grounded in its distinct molecular structure, containing ether and fluoroalkane functionalities.[5] This structure imparts several key advantages:

-

Wide Liquid Range: With a freezing point of -138°C and a boiling point of 76°C, it covers a broad spectrum of temperatures relevant to both cryogenic and moderate-heat reactions.[6][7]

-

Low Viscosity: Its very low viscosity (approx. 0.61 cPs at 25°C) ensures excellent fluidity and efficient circulation, even at sub-zero temperatures.[6] This reduces the strain on circulator pumps and allows for rapid temperature ramping.

-

Chemical and Thermal Stability: Nonafluoropentane is chemically inert and thermally stable, resisting degradation and decomposition over time, which prevents the fouling of reactor jackets and circulator systems.[7]

-

Safety Profile: It is non-flammable, which significantly enhances laboratory safety compared to combustible hydrocarbon oils.[6][7] Furthermore, it has a low toxicity profile, with a permissible exposure limit (PEL) of 200 ppm for an 8-hour time-weighted average.[3][6]

-

Environmental Responsibility: Nonafluoropentane has zero ozone depletion potential (ODP) and a low global warming potential (GWP), aligning with modern standards for sustainable laboratory practices.[6][7]

Thermophysical Properties

The performance of a heat-transfer fluid is defined by its physical properties. The following table summarizes the key thermophysical data for nonafluoropentane (often found in formulations like HFE-7200).

| Property | Value | Unit | Significance in Heat Transfer |

| Chemical Formula | C₄F₉OC₂H₅ | - | Defines its inert hydrofluoroether nature.[6] |

| Boiling Point | 76 | °C | Sets the upper limit for open-system operation.[6][7] |

| Freezing Point | -138 | °C | Enables use in deep cooling applications.[6][7] |

| Liquid Density | 1.43 | g/mL | Higher density requires consideration for pump selection.[6][7] |

| Specific Heat | 1.22 | J/g-K | Governs the amount of energy the fluid can store.[7] |

| Thermal Conductivity | 0.069 | W/m-K | Measures the fluid's ability to conduct heat.[7] |

| Kinematic Viscosity | 0.41 | cSt | Low viscosity ensures efficient pumping and flow.[7] |

| Vapor Pressure | 109 | mmHg | Higher vapor pressure leads to evaporative losses if not a closed system.[6] |

| Ozone Depletion Potential | 0 | - | Environmentally safe regarding the ozone layer.[7] |

Detailed Experimental Protocol

This protocol outlines the setup, operation, and shutdown of a laboratory reactor system using nonafluoropentane as the heat-transfer medium.

-

Causality: Nonafluoropentane is compatible with most metals and hard polymers, including stainless steel, aluminum, and various plastics.[6] However, it's crucial to ensure all wetted components in the fluid path are compatible.

-

Procedure:

-

Inspect Components: Verify that the circulator, tubing, fittings, and reactor jacket are made from compatible materials. Recommended materials include stainless steel, PTFE, and PFA. Avoid incompatible elastomers that may swell or degrade.

-

System Cleaning: If the circulator was previously used with a different fluid (e.g., silicone oil), a thorough flush is mandatory. Circulate a compatible solvent (e.g., isopropanol) through the system to remove residual oil, followed by a complete drying process using dry air or nitrogen to prevent moisture contamination. Water solubility in nonafluoropentane is very low (<100 ppmw), so moisture can freeze in cryogenic applications.[6]

-

The following diagram illustrates the standard workflow for establishing thermal control over a laboratory reactor using a nonafluoropentane-charged circulator.

Caption: Reactor thermal control workflow using nonafluoropentane.

-

Charging the System:

-

Connect insulated tubing from the circulator's "outlet" port to the reactor jacket's "inlet" (typically the lower port for better heat distribution).

-

Connect a second tube from the reactor jacket's "outlet" (upper port) to the circulator's "inlet" port.

-

Carefully pour nonafluoropentane into the circulator reservoir. Fill to the manufacturer's recommended level. Due to its higher vapor pressure, minimize exposure to open air to reduce evaporative losses.[6]

-

-

Initiating Operation:

-

Ensure the reactor system is properly assembled and vented if the reaction produces gas.

-

Turn on the circulator. Set the high and low temperature safety limits to protect your reaction mixture.

-

Start the pump at a low flow rate to ensure smooth fluid displacement and remove any trapped air from the jacket.

-

Set your desired temperature setpoint. For large temperature changes, a gradual ramp is recommended to avoid thermal shock to glassware.

-

-

Monitoring:

-

During operation, periodically check tubing connections for leaks.

-

Monitor the circulator's fluid level, as some evaporation may occur over long runs, especially near the boiling point.

-

Observe the process temperature (inside the reactor) to ensure it is tracking the jacket temperature as expected.

-

-

Shutdown and Maintenance:

-

Upon reaction completion, ramp the circulator temperature back to ambient.

-

Once at a safe temperature, turn off the circulator pump.

-

The fluid can typically remain in the circulator for future use. Nonafluoropentane is recoverable via simple distillation, which helps reduce waste and operational costs.[6] If draining is required, use a designated, sealed container.

-

Safety, Handling, and Environmental Considerations

-

Handling: Always handle nonafluoropentane in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[8] Wear standard personal protective equipment (PPE), including safety glasses and gloves.[8]

-

Spills: In case of a spill, absorb the liquid with a non-combustible absorbent material (e.g., sand, earth) and place it in a sealed container for disposal.[9]

-

Environmental Note: While nonafluoropentane has favorable environmental properties, it is still a fluorinated compound.[10] Some hydrofluoroethers can be persistent in the environment.[11] Therefore, release into the environment should be minimized. Follow local regulations for the disposal of fluorinated waste.

Comparative Analysis: Nonafluoropentane vs. Silicone Oil

The choice of a heat-transfer fluid is a trade-off between performance, safety, and cost. This table provides a direct comparison with a common competitor.

| Feature | Nonafluoropentane | Silicone Oil | Rationale and Field Insight |

| Operating Range | Excellent (-138°C to 76°C) | Fair to Good (-50°C to 250°C) | Nonafluoropentane is superior for cryogenic work. Silicone oil is better for high-temperature reactions above 76°C.[1][6] |

| Viscosity (Low Temp) | Very Low (Excellent) | High (Poor) | Nonafluoropentane flows easily at low temperatures, ensuring efficient heat transfer where silicone oil becomes thick and difficult to pump.[6] |

| Flammability | Non-flammable | Combustible | A critical safety advantage for nonafluoropentane, eliminating fire hazards associated with oil baths.[1][7] |

| Inertness | High | High | Both are generally inert, but silicone oil can degrade and foul systems over time.[1] |

| Cleanup | Easy (Evaporates cleanly) | Difficult (Oily residue) | Spills and glassware cleaning are significantly easier with nonafluoropentane, saving valuable time and solvent. |

| Cost | Higher Initial Cost | Lower Initial Cost | The higher upfront cost of nonafluoropentane can be offset by its longevity, recoverability, and reduced cleaning requirements.[6] |

| Environmental | Zero ODP, Low GWP | Environmental persistence | Nonafluoropentane offers a more sustainable profile under current regulations.[2][6] |

Troubleshooting

| Problem | Potential Cause | Solution |

| Inability to Reach Low Temp | 1. Moisture in the fluid has frozen.2. Inadequate insulation. | 1. Drain fluid, flush system with a dry solvent, and recharge with fresh, dry fluid.2. Insulate all tubing and the reactor head. |

| Poor Heat Transfer | 1. Low fluid flow rate.2. Air trapped in the reactor jacket. | 1. Increase pump speed on the circulator.2. Temporarily increase flow rate to purge air bubbles from the system. |

| Fluid Level Dropping | 1. Evaporative losses.2. A leak in the system. | 1. Use a circulator with a cooling coil above the reservoir or a sealed system.2. Inspect all fittings and tubing connections and tighten as necessary. |

References

-

Hisco. (n.d.). Engineered Fluid, HFE 7200, 55 Gallon, 551lb/Drum. Retrieved from Hisco website. [Link]

-

F-Chart Software. (n.d.). HFE7200. Retrieved from F-Chart Software website. [Link]

- 3M. (n.d.). 3M™ Novec™ 7200 Engineered Fluid.

-

Labinsights. (2024, November 14). Hydrofluoroethers: Sustainable Solutions for Electronics-Related Industries. Retrieved from Labinsights website. [Link]

-

National Institutes of Health. (n.d.). Measurement and Correlation of the Viscosity of 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone. Retrieved from PMC - NIH website. [Link]

-

Environmental Investigation Agency. (2025, July 10). Persistent Problems — EIA. Retrieved from Environmental Investigation Agency website. [Link]

-

Asynt. (2022, June 8). The Risks of Using Oil Baths and Their Alternatives. Retrieved from Asynt website. [Link]

-

Penn Sustainability. (n.d.). Oil-Free, Energy-Efficient Heating Blocks to Streamline Synthetic Chemistry. Retrieved from Penn Sustainability website. [Link]

-

SCIREA. (2018, September 25). Synthesis of hydrofluoroethers (HFEs) as alternatives to CFCs. Retrieved from SCIREA website. [Link]

-

Green Circle. (2024, October 2). Why PFAS-Free Matters: The Environmental and Health Impacts of Fluorinated Chemicals. Retrieved from Green Circle website. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: n-Nonane. Retrieved from Carl ROTH website. [Link]

Sources

- 1. asynt.com [asynt.com]

- 2. sustainability.emory.edu [sustainability.emory.edu]

- 3. multimedia.3m.com [multimedia.3m.com]

- 4. labinsights.nl [labinsights.nl]

- 5. article.scirea.org [article.scirea.org]

- 6. hisco.com [hisco.com]

- 7. tmcindustries.com [tmcindustries.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. eia.org [eia.org]

- 11. impermeamaterials.com [impermeamaterials.com]

Application Note: Nonafluoropentane (NFP) as a Reaction Medium for High-Fidelity Enzymatic Catalysis

Executive Summary

This guide details the utilization of Nonafluoropentane (

Key Advantages:

-

Hyper-Stability: Preserves enzyme activity for weeks by preventing "water stripping."

-

Enhanced Mass Transfer: Low viscosity (

cP) and high density ( -

Oxygen Reservoir: Exceptional oxygen solubility makes it ideal for oxidase-mediated reactions.

-

Green Profile: Non-flammable, low toxicity, and easily recyclable via low-temperature distillation.

Technical Background & Mechanism

The "Essential Water" Hypothesis

Enzymes in non-aqueous media require a thermodynamic layer of water (the hydration shell) to maintain their catalytically active conformation. Polar organic solvents (THF, Acetone) strip this water, denaturing the enzyme. Hydrophobic solvents (Hexane) are better but can still disrupt the enzyme surface.

Nonafluoropentane is lipophobic and hydrophobic . It interacts minimally with the enzyme surface, effectively creating a "gas-phase-like" environment where the enzyme retains its native aqueous conformation without being dissolved or denatured.

Physicochemical Comparison

The following table contrasts NFP with standard solvents used in biocatalysis.

| Property | Nonafluoropentane (NFP) | n-Hexane | Toluene | THF |

| Boiling Point ( | ~54–55 | 69 | 110 | 66 |

| Density (g/mL) | 1.58 (High) | 0.66 | 0.87 | 0.89 |

| Viscosity (cP) | 0.58 (Low) | 0.30 | 0.59 | 0.48 |

| Dielectric Constant | ~1.8 | 1.88 | 2.38 | 7.5 |

| Water Solubility (ppm) | < 100 | 50 | 330 | Miscible |

| Enzyme Compatibility | Excellent | Good | Moderate | Poor |

Visualizing the Mechanism

The diagram below illustrates the structural integrity of a lipase in NFP compared to a hydrophilic organic solvent.

Application 1: Kinetic Resolution of Secondary Alcohols

This is the standard "stress test" for biocatalysis in NFP. The goal is to separate a racemic alcohol mixture into a pure enantiomer using Candida antarctica Lipase B (CALB).

Materials

-

Enzyme: Immobilized CALB (e.g., Novozym 435), dried over

for 24h. -

Solvent: Nonafluoropentane (anhydrous).

-

Substrate: Racemic 1-phenylethanol (or target drug intermediate).

-

Acyl Donor: Vinyl acetate (irreversible donor).

-

Internal Standard: Dodecane (for GC analysis).

Protocol (Self-Validating)

-

Water Activity (

) Equilibration (CRITICAL):-

Although NFP is hydrophobic, the enzyme needs trace water.

-

Step: Place the immobilized enzyme and NFP in a closed vessel with a saturated salt solution (e.g.,

for -

Validation: Failure to equilibrate often leads to 0% conversion (too dry) or hydrolysis (too wet).

-

-

Reaction Setup:

-

In a 20 mL glass vial, dissolve Racemic Alcohol (100 mM) and Vinyl Acetate (300 mM) in NFP (5 mL).

-

Add equilibrated CALB (10 mg/mL).

-

Incubate at 30°C with orbital shaking (200 rpm).

-

-

Monitoring:

-

Work-up (The Fluorous Advantage):

-

Filter off the immobilized enzyme (reuse possible).

-

Evaporate NFP (Rotavap at 30°C, atmospheric pressure or mild vacuum). Note: NFP boils near 55°C, making recovery extremely energy-efficient compared to Toluene.

-

Residue contains the unreacted (S)-alcohol and the (R)-acetate.

-

Application 2: Oxidative Biotransformations

Oxidases (e.g., Glucose Oxidase, P450s) often suffer from oxygen limitation in water (solubility ~0.2 mM). Fluorinated solvents have oxygen solubilities 10–20x higher than water.

Workflow Diagram

Protocol Notes

-

System: Biphasic system (Water/NFP).

-

Ratio: 1:1 v/v Water:NFP.

-

Agitation: vigorous stirring is required to maximize the interfacial area.

-

Mechanism: NFP absorbs

from the headspace and delivers it to the aqueous enzyme phase faster than

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<5%) | Enzyme is "too dry" (stripped). | Re-equilibrate enzyme at higher |

| Enzyme Aggregation | Enzyme particles clumping. | NFP is very dense (1.58 g/mL). Enzyme floats. Increase agitation speed or use a baffle. |

| Solvent Loss | High volatility. | Use cooled condensers or sealed pressure tubes. |

| Low Selectivity ( | Non-enzymatic background reaction. | Run a blank with NFP + Substrates (no enzyme). If reaction occurs, check glassware for contamination. |

References

-

Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents. Nature, 409(6817), 241-246.

-

Hobbs, H. R., & Thomas, N. R. (2007). Biocatalysis in supercritical fluids, in fluorous solvents, and under solvent-free conditions.[3] Chemical Reviews, 107(6), 2786-2820.

-

Chemours. (2023). Vertrel™ XF (HFC 43-10mee) Technical Data Sheet. The Chemours Company.

-

Lozano, P., et al. (2005). Enzymatic synthesis of esters in ionic liquids and supercritical carbon dioxide. Green Chemistry, 7, 729-733. (Contextual reference for green media comparison).

-

Dias, A. M. A., et al. (2004). Solubility of oxygen in n-hexane and in n-perfluorohexane. Physical Chemistry Chemical Physics, 6, 543-549.

Sources

- 1. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]

- 2. Efficient kinetic resolution of secondary alcohols using an organic solvent-tolerant esterase in non-aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Techniques to minimize the evaporative loss of nonafluoropentane during experiments

Technical Support Center: Volatile Fluorocarbon Management Topic: Minimizing Evaporative Loss of Nonafluoropentane (NFP) Ticket ID: NFP-EVAP-001 Status: Open for Resolution

Executive Summary: The Physics of Loss

Nonafluoropentane (NFP) and its isomers (e.g., 1,1,1,2,2,3,4,5,5-nonafluoropentane) present a unique challenge in the laboratory: Rapid Fugitive Emissions. Unlike water or ethanol, NFP combines a high vapor pressure (

This creates a dual-threat mechanism for loss:

-

Flash Evaporation: The energy barrier for liquid-to-gas transition is extremely low.

-

Capillary Creep: The fluid's low surface tension allows it to "crawl" through microscopic threads of standard screw caps, bypassing the seal entirely.

This guide provides a self-validating protocol to arrest these mechanisms.

Module 1: Storage & Containment Protocols

The Core Directive: If you can smell it, you have already lost significant volume.

Sealing Architecture

Standard polypropylene caps or parafilm are insufficient. NFP solubilizes many adhesives and permeates standard low-density polyethylene.

| Component | Recommended Material | Technical Rationale |

| Primary Seal | PTFE (Teflon) or Kalrez® | High chemical resistance; prevents solvent swelling that breaks seal integrity. |

| Liner Type | Solid PTFE-faced Silicone | The PTFE face contacts the solvent; the silicone backing provides the elasticity (compression set) to maintain seal force. |

| Outer Vessel | Borosilicate Glass | Impermeable to fluorocarbons. Avoid LDPE/HDPE for long-term storage as diffusion can occur. |

| Thread Tape | High-Density PTFE Tape | Critical: Wrap threads against the direction of closure to prevent "wicking" through the thread gap. |

The "Headspace Saturation" Rule

Evaporation occurs until the air above the liquid is saturated. In a half-empty bottle, the solvent evaporates to fill the void.

-

Protocol: Always store NFP in containers matched to the liquid volume.

-

Action: If you have 50mL of NFP, store it in a 60mL vial, not a 250mL bottle. Use glass beads (chemically inert) to displace void volume if a smaller container is unavailable.

Module 2: Active Handling & Transfer Techniques

The Core Directive: Never pour. Always aspirate.

The Cold Trap Transfer

Pouring increases the surface area exposed to air exponentially.

-

Technique: Use a Positive Displacement Pipette or a Gas-Tight Syringe (Hamilton type).

-

Why: Air-displacement pipettes rely on an air piston. NFP vapor pressure will expand that air pocket, causing the liquid to "drip" or "spurt" uncontrollably. Positive displacement eliminates the air gap.

Thermal Management (The 20°C Delta)

NFP boils near 40-50°C (depending on isomer). Lab ambient temperature (22°C) is dangerously close to the boiling point relative to water.

-

Requirement: Chill NFP to 4°C before any open-container transfer.

-

Physics: Lowering temperature reduces vapor pressure logarithmically. At 4°C, NFP is relatively docile.

Module 3: Experimental Workflow Visualization

The following diagram illustrates the "Containment Cascade"—the logical flow to prevent loss at every stage.

Caption: The Containment Cascade. Solid lines represent the secure protocol; dotted red lines indicate critical failure points where evaporation occurs.

Module 4: Troubleshooting & FAQ

Q1: I used Parafilm, but the volume still dropped. Why? A: NFP vapors can dissolve the polyolefin adhesive in Parafilm, causing it to become gummy and lose its seal. Furthermore, NFP has such low surface tension that it can "creep" under the Parafilm bond.

-

Fix: Use PTFE thread tape on the bottle neck before screwing on the cap. This creates a chemically inert physical gasket.

Q2: My concentration results are inconsistent across the plate. A: This is likely the "Edge Effect" amplified by volatility. Wells on the edge of a microplate evaporate faster.

-

Fix:

-

Use a thermal seal foil (aluminum/polypropylene composite) instead of a clear plastic lid.

-

Fill the outer moat of the plate with NFP (or a cheaper sacrificial fluorocarbon) to saturate the local atmosphere, creating a "vapor buffer."

-

Q3: The liquid drips out of my pipette tip automatically. A: You are using an air-displacement pipette. The high vapor pressure of NFP evaporates into the pipette shaft, increasing pressure and forcing the liquid out.

-

Fix: Switch to a Positive Displacement Pipette (e.g., Gilson Microman or Eppendorf Repeater). The piston touches the liquid directly, preventing vapor expansion.

References & Authoritative Grounding

-

3M Electronics Materials Solutions Division. (2020). 3M™ Novec™ 7100 Engineered Fluid Handling Guidelines. (Standard industrial guidance for handling segregated hydrofluoroethers and volatile fluorocarbons).

-

National Institute of Standards and Technology (NIST). (2021). Thermophysical Properties of Fluid Systems: 1,1,1,2,2,3,4,5,5-nonafluoropentane. NIST Chemistry WebBook, SRD 69. (Definitive source for vapor pressure and boiling point data).

-

Chemours. (2019). Vertrel™ Specialty Fluids: Physical Properties and Handling. (Technical data on handling high-volatility fluorinated solvents).

-

Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[1][2][3] National Academies Press.[3] (General safety and handling protocols for volatile organic compounds).

Sources

Strategies to enhance reaction yields using nonafluoropentane

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Enhancing Reaction Yields with Nonafluoropentane (NFP) Systems

Executive Summary

You have inquired about strategies to maximize reaction yields using Nonafluoropentane (NFP) and related hydrofluorocarbon solvents (e.g., 1,1,1,2,2,3,4,5,5,5-decafluoropentane, commercially known as Vertrel® XF). In high-value synthesis, these solvents are not merely "inert carriers" but active process enablers.[1][2] Their utility lies in Fluorous Biphasic Catalysis (FBC) and Thermomorphic Phase Switching —techniques that allow homogeneous kinetics at high temperatures and heterogeneous separation at low temperatures.[1][2]

This guide addresses the specific physicochemical challenges of using NFP, focusing on solubility modulation, phase separation mechanics, and catalyst recovery to drive yields toward quantitative levels.

Module 1: Solvent Engineering & Solubility

Q: My non-fluorous reactants are precipitating out of the NFP solution. How do I maintain a homogeneous system during the reaction?

A: You must engineer a "Thermomorphic" Co-Solvent System. Pure NFP is extremely non-polar and lipophobic; it often fails to dissolve standard organic molecules (cLogP < 3).[1][2] The strategy is not to force solubility at room temperature, but to exploit the Upper Critical Solution Temperature (UCST) .[1][2]

-

The Mechanism: NFP is immiscible with many organic solvents (e.g., toluene, THF, ethanol) at room temperature but becomes fully miscible upon heating.[1]

-

The Protocol:

-

Select a Co-Solvent: Choose a polar organic solvent that dissolves your reactants (e.g., DMF, THF, or Toluene).[1][2]

-

Determine Ratio: Start with a 1:1 v/v ratio of NFP to Organic Solvent.

-

Heat to Reflux: Heat the mixture to the boiling point of the azeotrope or the lower-boiling component (NFP boils at ~55°C; Vertrel XF at 55°C).

-

Observation: At reflux, the two phases should merge into a single, homogeneous phase.[1][2] This allows the reaction to proceed with the kinetics of a homogeneous solution.[1][2]

-

Cooling: Upon cooling, the phases separate.[1][2] Your product (if organic) partitions into the organic layer, while the fluorous catalyst remains in the NFP layer.[1]

-

Q: I am using NFP for water removal, but the yield isn't improving. Why?

A: NFP forms low-boiling azeotropes that may not be efficient for dehydrating high-boiling impurities. Unlike Toluene/Water azeotropes (85°C), NFP/Water azeotropes boil at very low temperatures (often <50°C) and have low water carrying capacity.[1][2]

-

Correction: If you need rigorous water removal (Dean-Stark), NFP is likely too volatile.[1][2]

-

Strategy: Use NFP only for post-reaction washes or extractions where you need to remove organic impurities from a fluorous product.[1][2] For dehydration, switch to a hybrid NFP/Alcohol azeotrope to strip water at lower temperatures without thermal degradation of sensitive intermediates.[1][2]

Module 2: Fluorous Biphasic Catalysis (FBC)

Q: My reaction works, but I am losing expensive fluorous catalyst during the separation phase. How do I stop the leaching?

A: The partition coefficient (

-

Diagnostic: Calculate the Fluorine content (weight %). For robust retention in NFP, the catalyst usually requires >60% fluorine by weight.[1][2]

-

Immediate Fix (The "Heavy" Wash):

-

Long-term Fix: Increase the "Ponytail" length. Switch from

tags to

Q: The reaction rate is significantly slower in NFP compared to DCM or THF.[1][2] Is this a solvation effect?

A: Yes, it is likely a "Solvophobic" effect reducing molecular collisions.

NFP has extremely low cohesive energy density.[1][2] If your transition state is polar, NFP cannot stabilize it, raising the activation energy (

-

Solution: Use a Hybrid Solvent System (e.g., NFP + Trifluoroethanol).[1][2] Fluorinated alcohols (TFE or HFIP) are polar but fluorous-soluble.[1][2][3] They stabilize polar transition states (via H-bonding) while maintaining miscibility with the NFP phase.[1][2]

Module 3: Visualization of Thermomorphic Workflow

The following diagram illustrates the ideal workflow for maximizing yield and catalyst recovery using NFP's temperature-dependent miscibility.

Figure 1: Thermomorphic Phase Switching workflow. At Room Temp (RT), reagents (Organic) and Catalyst (Fluorous) are separate.[1][2] Heating merges them for fast kinetics.[1][2] Cooling separates them for easy purification.

Module 4: Quantitative Data & Properties

To effectively engineer your reaction, you must understand the physical constraints of NFP (specifically the HFC-43-10mee isomer, commonly used).[1]

| Property | Nonafluoropentane / Decafluoropentane (Vertrel XF) | Dichloromethane (DCM) | Implication for Yield |

| Boiling Point | 55°C | 40°C | Allows mild reflux; excellent for thermally sensitive compounds.[1][2] |

| Density | 1.58 g/mL | 1.33 g/mL | Forms the bottom layer in biphasic extractions (heavier than water and most organics).[1][2] |

| Viscosity | 0.67 cP | 0.41 cP | Low viscosity ensures good mass transfer even without vigorous agitation.[1][2] |

| Water Solubility | < 140 ppm | 2000 ppm | Extremely dry solvent; ideal for moisture-sensitive Lewis Acid catalysis.[1][2] |

| Flash Point | None | None | Safer scale-up; no explosion risk during reflux.[1][2] |

Module 5: Safety & Handling

Q: I am scaling up. Are there pressure concerns with NFP?